molecular formula C8H6ClFN2 B13636001 5-Chloro-6-fluoro-1H-indol-3-amine

5-Chloro-6-fluoro-1H-indol-3-amine

Cat. No.: B13636001
M. Wt: 184.60 g/mol
InChI Key: DJQADUBXOQNQRC-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-1H-indol-3-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of chlorine and fluorine atoms in the compound enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoro-1H-indol-3-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the starting materials would include 5-chloro-6-fluoro-2-nitroaniline and appropriate ketones or aldehydes. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-1H-indol-3-amine involves its interaction with specific molecular targets and pathways:

Biological Activity

5-Chloro-6-fluoro-1H-indol-3-amine is a synthetic compound belonging to the indole family, characterized by the presence of chlorine and fluorine substituents on the indole ring. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and pharmacology.

Molecular Characteristics

  • Molecular Formula : C9H7ClF N
  • Molecular Weight : Approximately 173.6 g/mol
  • Structural Features :
    • Chlorine at position 5
    • Fluorine at position 6

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:

  • Serotonin Receptors : The compound shows significant affinity for serotonin receptors, which play a crucial role in neurotransmission and mood regulation. It modulates receptor activity, influencing downstream signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway, vital for numerous cellular responses .
  • Antiviral Properties : Preliminary studies suggest that this compound may inhibit enzymes involved in viral replication, indicating potential antiviral applications .
  • Cancer Therapy : Research indicates that it may affect cell proliferation and apoptosis, suggesting its utility in cancer therapy. Binding studies have shown that it can modulate gene expression related to cell growth and survival .

Biological Activity Summary Table

Activity Description
Serotonin Receptor Modulation Influences neurotransmitter release and uptake; affects mood regulation and signaling pathways
Antiviral Effects Inhibits viral replication enzymes; potential for antiviral drug development
Anticancer Potential Modulates apoptosis and cell proliferation; impacts gene expression related to cancer growth

Case Studies and Research Findings

  • Serotonin Receptor Interaction :
    • A study highlighted the compound's ability to modulate serotonin receptor activity, impacting neurotransmitter dynamics significantly . This modulation can lead to potential therapeutic effects in mood disorders.
  • Antiviral Activity :
    • Research indicates that this compound exhibits inhibitory effects on viral replication processes, making it a candidate for further investigation in antiviral drug development .
  • Cancer Cell Studies :
    • In vitro studies demonstrated that the compound exhibits antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) with IC50 values indicating significant potency . For instance, derivatives of this compound showed effective inhibition of cell viability at nanomolar concentrations.

Structure-Activity Relationship (SAR)

The structural modifications of indole derivatives significantly affect their biological activity. The presence of halogen substituents like chlorine and fluorine alters the physicochemical properties and biological interactions of these compounds:

Compound Structural Features Biological Activity
This compoundCl at C5, F at C6Modulates serotonin receptors
5-Bromo-6-fluoroindoleBr at C5, F at C6Different receptor affinity
2-(5-Chloro-6-fluoroindolyl)ethanamineEthyl amine side chainEnhanced activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-6-fluoro-1H-indol-3-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Fluorination and chlorination of indole precursors can be achieved using reagents like Selectfluor or NFSI under controlled conditions. For example, CuI-catalyzed reactions in PEG-400/DMF mixtures (as described in ) may be adapted for halogenation steps. Key parameters include temperature control (e.g., room temperature for 12 hours), solvent polarity, and catalyst loading. Post-synthesis purification via column chromatography (e.g., 70:30 ethyl acetate:hexane) ensures high purity .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of 1H/13C/19F NMR to confirm substituent positions and FAB-HRMS for molecular weight verification (as demonstrated in ). UV/Vis spectroscopy (λmax ~286 nm, similar to fluorinated indoles in ) can assess electronic properties. Purity should be validated via HPLC (≥98% as per ) and TLC monitoring during synthesis .

Advanced Research Questions

Q. How do the chloro and fluoro substituents at positions 5 and 6 influence the compound’s biological activity compared to other indole derivatives?

  • Methodological Answer : Comparative studies with mono-halogenated analogs (e.g., 5-Fluoro- or 6-Chloro-indol-3-amine) can isolate substituent effects. For instance, fluorination often enhances metabolic stability and bioavailability, while chlorination may increase lipophilicity and target binding. Use enzyme inhibition assays (e.g., IDO-1 inhibition, as in ) and X-ray crystallography to map binding interactions. highlights that substituent positioning can alter binding modes (e.g., non-heme iron interactions in IDO-1 inhibitors), providing a framework for structure-activity relationship (SAR) studies .

Q. How can contradictory results in enzyme inhibition assays involving this compound be resolved?

  • Methodological Answer : Conduct dose-response studies across multiple assay formats (e.g., cell-free vs. whole-blood assays) to identify off-target effects. For example, emphasizes the importance of whole-blood assays for verifying potency in physiologically relevant environments. Pair these with molecular docking simulations to predict binding conformations and validate findings using site-directed mutagenesis of target enzymes .

Q. What computational strategies are recommended to predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations, such as those applied in , can model electron density and local kinetic energy to predict sites of electrophilic/nucleophilic reactivity. Software like Gaussian or ORCA can simulate frontier molecular orbitals (HOMO/LUMO) to explain charge-transfer interactions. Compare results with experimental UV/Vis and NMR data to refine computational models .

Q. How can researchers design derivatives of this compound to improve selectivity for specific biological targets?

  • Methodological Answer : Use fragment-based drug design (FBDD) to modify the indole core. For instance:

  • Introduce substituents at position 1 (e.g., methyl groups) to modulate steric effects (as seen in ’s indazole analogs).
  • Replace the amine group with bioisosteres (e.g., amides, sulfonamides) to alter hydrogen-bonding patterns.
    Validate designs using surface plasmon resonance (SPR) for binding kinetics and microscale thermophoresis (MST) for affinity measurements .

Q. Key Data and Comparative Analysis

Property This compound 5-Fluoro-1H-indol-3-amine 6-Chloro-1H-indazol-3-amine
Molecular Weight (g/mol) ~167.6 (estimated)150.6167.59
Halogen Effects Dual Cl/F enhances metabolic stabilitySingle F improves solubilityCl increases lipophilicity
Key Applications Enzyme inhibition, SAR studiesBasic receptor binding assaysHeterocyclic scaffold synthesis

Properties

Molecular Formula

C8H6ClFN2

Molecular Weight

184.60 g/mol

IUPAC Name

5-chloro-6-fluoro-1H-indol-3-amine

InChI

InChI=1S/C8H6ClFN2/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-3,12H,11H2

InChI Key

DJQADUBXOQNQRC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)F)NC=C2N

Origin of Product

United States

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